Ac-WEHD-AFC

Description

Properties

IUPAC Name |

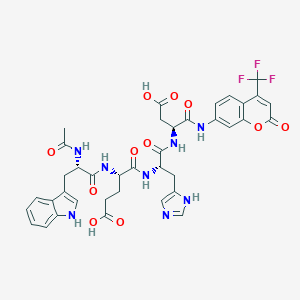

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37F3N8O11/c1-18(50)45-27(10-19-15-43-25-5-3-2-4-22(19)25)36(58)47-26(8-9-31(51)52)34(56)48-28(11-21-16-42-17-44-21)37(59)49-29(14-32(53)54)35(57)46-20-6-7-23-24(38(39,40)41)13-33(55)60-30(23)12-20/h2-7,12-13,15-17,26-29,43H,8-11,14H2,1H3,(H,42,44)(H,45,50)(H,46,57)(H,47,58)(H,48,56)(H,49,59)(H,51,52)(H,53,54)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGOLAGPKZGIKJ-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37F3N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Understanding Ac-WEHD-AFC Fluorescence for Pyroptosis Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fluorogenic substrate Ac-WEHD-AFC and its application in the study of pyroptosis, a lytic, pro-inflammatory form of programmed cell death. We will explore the underlying signaling pathways, the mechanism of the fluorescent probe, and detailed protocols for its use in quantifying caspase activity.

The Central Role of Inflammatory Caspases in Pyroptosis

Pyroptosis is a critical innate immune defense mechanism against pathogens and is also implicated in various inflammatory diseases. Its execution hinges on the activation of a specific class of cysteine proteases known as inflammatory caspases. The process is primarily driven by two major signaling pathways: the canonical and non-canonical inflammasome pathways.

1. The Canonical Inflammasome Pathway

This pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by cytosolic pattern recognition receptors (PRRs).[1][2] This recognition event triggers the assembly of a multi-protein complex called the inflammasome.[2][3] Inflammasome sensors like NLRP3, NLRC4, and AIM2 recruit the adaptor protein ASC, which in turn recruits pro-caspase-1.[1][3][4] This proximity induces the autocatalytic cleavage and activation of caspase-1.[3]

Activated caspase-1 has two primary functions:

-

Cytokine Maturation: It cleaves the inactive precursors of pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms.[3][4][5]

-

Pyroptosis Execution: It cleaves the effector protein Gasdermin D (GSDMD).[1][5][6] The resulting N-terminal fragment of GSDMD oligomerizes and inserts into the plasma membrane, forming large pores.[1][3][6] These pores disrupt the cell's osmotic balance, leading to swelling, lysis, and the release of mature cytokines and other cellular contents, thereby propagating the inflammatory response.[2][3]

2. The Non-Canonical Inflammasome Pathway

This pathway is specifically triggered by the detection of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[2][6][7] Unlike the canonical pathway, this mechanism does not require an upstream inflammasome sensor complex. Instead, the CARD domain of human caspases-4 and -5 (or caspase-11 in mice) directly binds to cytosolic LPS.[1][6][7] This binding event induces oligomerization and activation of these caspases.[2]

Activated caspase-4 and -5 directly cleave GSDMD to initiate pyroptosis in the same manner as caspase-1.[7][8] While they do not efficiently process pro-IL-1β and pro-IL-18, the GSDMD pores they create cause a potassium efflux, which can secondarily activate the NLRP3 inflammasome, leading to caspase-1 activation and subsequent cytokine maturation.[1][8]

This compound: A Tool for Quantifying Pyroptosis

Mechanism of Action

This compound is a fluorogenic substrate designed to measure the activity of inflammatory caspases. It consists of a four-amino-acid peptide sequence, Trp-Glu-His-Asp (WEHD), which is a preferred recognition motif for caspase-1, -4, and -5.[5][9] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact, conjugated state, the AFC molecule is non-fluorescent. When an active inflammatory caspase recognizes and cleaves the peptide sequence at the aspartate residue, free AFC is liberated. The released AFC exhibits strong blue fluorescence when excited with UV light, and the intensity of this fluorescence is directly proportional to the enzymatic activity of the caspases in the sample.[10][11]

| Property | Description |

| Full Name | Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amido-4-trifluoromethylcoumarin |

| Peptide Sequence | Ac-Trp-Glu-His-Asp (Ac-WEHD) |

| Fluorophore | 7-Amino-4-trifluoromethylcoumarin (AFC) |

| Target Enzymes | Caspase-1, Caspase-4, Caspase-5[5][9] |

| Detection Principle | Cleavage of the substrate by an active caspase releases free AFC, which is fluorescent. |

| Excitation (Ex) | ~380-400 nm[9][10] |

| Emission (Em) | ~460-500 nm[9][10][11] |

| Table 1: Characteristics of the this compound Fluorogenic Substrate |

Substrate Specificity

While all caspases cleave after an aspartate residue, the preceding amino acids (in positions P4, P3, and P2) determine the substrate specificity. The WEHD sequence is recognized with high affinity by the inflammatory caspases involved in pyroptosis.

| Caspase | Optimal Recognition Sequence | Notes |

| Caspase-1 | WEHD | This compound is considered an optimal substrate for Caspase-1, showing significantly higher cleavage rates compared to other sequences like YVAD.[5][12] |

| Caspase-4 | (W/L)EHD, LEVD | Also efficiently cleaves WEHD- and LEHD-based substrates.[5] |

| Caspase-5 | WEHD | Shares similar substrate specificity with Caspase-1 and -4, recognizing the WEHD sequence effectively.[5][9] |

| Caspase-11 (mouse) | PMHD | While it shares function with human Caspase-4/5, recent studies suggest it may have a different optimal recognition sequence.[5] |

| Table 2: Substrate Specificity of Inflammatory Caspases |

Experimental Protocols and Workflow

The primary application of this compound is in fluorometric assays using a plate reader to quantify caspase activity in cell lysates.

References

- 1. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of pyroptosis in the pathogenesis and treatment of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyroptosis: mechanisms and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Caspase-5 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Ac-WEHD-AFC: A Technical Guide to its Substrate Specificity for Inflammatory Caspases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases (cysteine-dependent aspartate-specific proteases) are a family of enzymes crucial to regulated cellular processes, most notably apoptosis and inflammation. They function by cleaving specific protein substrates after an aspartic acid residue, initiating a cascade of events that dictate the cell's fate. Inflammatory caspases, including caspase-1, caspase-4, and caspase-5 in humans, are central players in the innate immune response. Their activation leads to a pro-inflammatory form of cell death known as pyroptosis and the maturation of potent inflammatory cytokines.[1][2]

To investigate the activity of these specific caspases, researchers utilize synthetic substrates that mimic the caspases' natural target sequences. Ac-WEHD-AFC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspart-1-al-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate designed to measure the activity of inflammatory caspases.[3][4] Upon cleavage of the tetrapeptide sequence WEHD by an active caspase, the fluorescent AFC (7-amino-4-trifluoromethylcoumarin) molecule is released, producing a quantifiable signal. This guide provides an in-depth analysis of the substrate specificity of this compound, the signaling pathways of its target caspases, and detailed experimental protocols for its use.

This compound Substrate Specificity

The tetrapeptide sequence Trp-Glu-His-Asp (WEHD) has been identified as an optimal recognition motif for inflammatory caspases, particularly caspase-1.[5][6] While initially, the YVAD sequence (derived from the cleavage site in pro-IL-1β) was used to assay caspase-1, subsequent studies with peptide libraries demonstrated that the WEHD sequence is cleaved with significantly higher efficiency.[7] this compound is also recognized and cleaved by the non-canonical inflammatory caspases, human caspase-4 and caspase-5.[3][5]

Quantitative Analysis of Caspase Specificity

The efficiency of an enzyme for a particular substrate is best described by its catalytic efficiency (kcat/Km). While comprehensive kinetic data for this compound across all caspases is limited, available studies provide a clear indication of its preference for inflammatory caspases.

| Caspase | Optimal Tetrapeptide Sequence | Catalytic Efficiency (kcat/Km) for WEHD (M⁻¹s⁻¹) | Notes |

| Caspase-1 | WEHD | 522,000[8] | The WEHD sequence is cleaved ~50-fold more efficiently than the YVAD sequence.[7] |

| Caspase-4 | (W/L)EHD, LEVD | Not specifically reported for this compound | General activity against synthetic substrates is ~100-fold lower than caspase-1.[9] |

| Caspase-5 | (W/L)EHD | Not specifically reported for this compound | General activity against synthetic substrates is ~100-fold lower than caspase-1.[9] |

| Caspase-8 | IETD, LETD | Low to negligible | Primarily an apoptotic initiator caspase with different substrate preferences. |

| Caspase-3/7 | DEVD | Low to negligible | Effector caspases in apoptosis with distinct substrate specificity. |

Table 1: Summary of Caspase Specificity for the WEHD Sequence.

It is important to note that while this compound is a powerful tool for measuring inflammatory caspase activity, some level of cross-reactivity can occur. For instance, caspase-8, an initiator of apoptosis, is known to have broad and complex substrate specificities and may exhibit some activity towards WEHD-based substrates under certain conditions.[5] Therefore, it is recommended to use specific caspase inhibitors or complementary techniques like Western Blotting to confirm the identity of the caspase responsible for the observed activity.

Signaling Pathways Involving WEHD-Cleaving Caspases

Caspase-1, -4, and -5 are activated through multi-protein complexes called inflammasomes, which assemble in response to pathogens and cellular danger signals. Their activation culminates in pyroptosis.[10][11] This process is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs).[1]

There are two primary pathways for inflammasome activation:

-

Canonical Inflammasome Pathway: This pathway is mediated by caspase-1.[12] It is typically activated by a two-signal process. The first "priming" signal, often via Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β. The second signal, triggered by a variety of stimuli including PAMPs and DAMPs, leads to the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1).[10] This proximity-induced activation leads to caspase-1 auto-cleavage and activation. Active caspase-1 then cleaves Gasdermin D (GSDMD) to initiate pyroptosis, and processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[11][13]

-

Non-Canonical Inflammasome Pathway: This pathway is mediated by caspase-4 and caspase-5 in humans (and caspase-11 in mice).[14] These caspases are directly activated by binding to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[15][16] This binding triggers their oligomerization and activation, leading to the cleavage of GSDMD and subsequent pyroptosis.[10] The pores formed by GSDMD can also lead to potassium efflux, which in turn can trigger the activation of the NLRP3 inflammasome, creating a link between the non-canonical and canonical pathways for the processing of pro-inflammatory cytokines.

Experimental Protocols

Caspase Activity Assay in Cell Lysates using this compound

This protocol provides a method for quantifying the activity of inflammatory caspases in cell lysates.

1. Materials and Reagents:

-

Cells of interest (e.g., THP-1 monocytes, primary macrophages)

-

Apoptosis/Pyroptosis-inducing stimulus (e.g., LPS, Nigericin, ATP)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)

-

This compound substrate (stock solution in DMSO, e.g., 10 mM)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 20 mM DTT)

-

96-well black microplate, flat bottom

-

Fluorometric plate reader with excitation/emission filters for AFC

2. Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere or stabilize overnight.

-

Treat cells with the desired stimulus to induce pyroptosis for the appropriate duration. Include an untreated control group.

-

-

Preparation of Cell Lysate:

-

Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 2 x 10⁶ cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay). This is crucial for normalizing caspase activity.

-

-

Caspase Activity Measurement:

-

In a 96-well black microplate, add 50 µL of cell lysate per well. Adjust the volume with Cell Lysis Buffer to ensure equal protein amounts (e.g., 50-100 µg) in each well.

-

Prepare a master mix by diluting the 2X Reaction Buffer 1:1 with ultrapure water.

-

Add 50 µL of the 1X Reaction Buffer to each well.

-

To initiate the reaction, add 5 µL of the this compound stock solution to each well for a final concentration of 50 µM.

-

Optional: For specificity control, pre-incubate a set of lysate samples with a specific caspase inhibitor (e.g., Z-YVAD-FMK for caspase-1) for 15-30 minutes at 37°C before adding the this compound substrate.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorometer pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over 1-2 hours, with readings taken every 1-5 minutes.

-

Use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[3]

-

-

Data Analysis:

-

Determine the rate of AFC release (change in fluorescence units per minute) for each sample.

-

Normalize the rate to the protein concentration of the lysate.

-

Compare the activity in treated samples to the untreated controls.

-

Conclusion

The fluorogenic substrate this compound serves as a highly effective tool for detecting the activity of inflammatory caspases, particularly caspase-1, and to a lesser extent, caspases-4 and -5. Its high catalytic efficiency with caspase-1 makes it a preferred reagent for studying the canonical inflammasome pathway and pyroptosis. Researchers and drug development professionals should, however, remain mindful of the potential for substrate cross-reactivity with other caspases and employ appropriate controls to ensure the specificity of their findings. By combining the use of this compound with an understanding of the underlying signaling pathways and robust experimental design, it is possible to accurately dissect the complex roles of inflammatory caspases in health and disease.

References

- 1. Molecular Characteristics of Cell Pyroptosis and Its Inhibitors: A Review of Activation, Regulation, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-5 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammatory Stimuli Regulate Caspase Substrate Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. blog.cellsignal.com [blog.cellsignal.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase 1 - Wikipedia [en.wikipedia.org]

- 14. An overview of the non-canonical inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

A Technical Guide to Caspase Substrates: A Comparative Analysis of Ac-WEHD-AFC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central players in the highly regulated processes of apoptosis (programmed cell death) and inflammation. Their activity is tightly controlled, and their dysregulation is implicated in a multitude of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The study of caspase activity is therefore of paramount importance in both basic research and drug development. A key tool in this endeavor is the use of synthetic substrates that are specifically recognized and cleaved by active caspases, leading to a detectable signal.

This technical guide provides an in-depth comparison of the fluorogenic caspase substrate Ac-WEHD-AFC with other commonly used caspase substrates. We will delve into their specificity, kinetic parameters, and the signaling pathways in which the relevant caspases operate. This guide also provides detailed experimental protocols for the utilization of these substrates in research settings.

Caspase Substrate Fundamentals

Caspases exhibit a high degree of specificity for their substrates, typically recognizing a four-amino-acid sequence (P4-P3-P2-P1) and cleaving the peptide bond immediately following the aspartate (Asp) residue at the P1 position.[1] Synthetic caspase substrates are designed to mimic these natural recognition sequences. They are often conjugated to a reporter molecule, such as a fluorophore or a chromophore, which is released upon cleavage and can be quantified to measure caspase activity.

The most common reporter groups include:

-

AFC (7-amino-4-trifluoromethylcoumarin): A highly fluorescent molecule that is widely used in fluorogenic caspase substrates. Upon cleavage from the peptide, free AFC exhibits strong fluorescence with excitation and emission maxima typically around 400 nm and 505 nm, respectively.[2][3]

-

pNA (p-nitroaniline): A chromophore that, when cleaved, produces a yellow color that can be measured by a spectrophotometer.

-

AMC (7-amino-4-methylcoumarin): Another fluorophore used in caspase substrates.

The efficiency of a caspase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate (a lower Km signifies higher affinity). The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.

This compound: A Substrate for Inflammatory Caspases

This compound is a fluorogenic substrate primarily recognized by the inflammatory caspases, which belong to Group I of the caspase family. This group includes:

-

Caspase-1: A key mediator of inflammation, responsible for the processing and activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18.[4]

-

Caspase-4 and Caspase-5 (in humans): These caspases are involved in the non-canonical inflammasome pathway, which is triggered by intracellular lipopolysaccharide (LPS).[5]

The tetrapeptide sequence Trp-Glu-His-Asp (WEHD) has been identified as a highly favorable recognition motif for caspase-1.[6] In fact, studies have shown that the catalytic efficiency (kcat/KM) of caspase-1 for the WEHD sequence is approximately 50-fold higher than for the YVAD (Tyr-Val-Ala-Asp) sequence, which is derived from the cleavage site in pro-IL-1β.[6] This makes this compound a highly sensitive substrate for detecting caspase-1 activity. This compound is also recognized and cleaved by caspase-4 and caspase-5.[3][7]

Comparative Analysis of Caspase Substrates

The choice of substrate is critical for accurately measuring the activity of a specific caspase. The following tables summarize the quantitative data for this compound and other commonly used caspase substrates, allowing for a clear comparison of their specificity and efficiency.

Table 1: Substrate Specificity and Optimal Recognition Sequences of Caspases

| Caspase Group | Caspase | Optimal Recognition Sequence | Common Synthetic Substrate(s) |

| Group I (Inflammatory) | Caspase-1 | WEHD, YVAD | This compound, Ac-YVAD-AFC |

| Caspase-4 | LEVD, WEHD | Ac-LEVD-AFC, this compound | |

| Caspase-5 | WEHD, LEHD | This compound, Ac-LEHD-AFC | |

| Group II (Executioner) | Caspase-3 | DEVD | Ac-DEVD-AFC |

| Caspase-7 | DEVD | Ac-DEVD-AFC | |

| Group III (Initiator) | Caspase-9 | LEHD | Ac-LEHD-AFC |

Data compiled from multiple sources.[3][6][7][8][9][10]

Table 2: Kinetic Parameters of Common Caspase Substrates

| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-1 | This compound | ND | ND | High (~50x > Ac-YVAD-AFC) |

| Ac-YVAD-AFC | ND | ND | Moderate | |

| Caspase-3 | Ac-DEVD-AFC | 9.7 | ND | ND |

| Caspase-6 | Ac-VEID-AFC | 8 | 0.11 | 1.375 x 10⁴ |

| (DEVD)₂R110 | 8 | 0.15 | 1.875 x 10⁴ | |

| (WEHD)₂R110 | 70 | 0.004 | 5.7 x 10¹ | |

| Caspase-7 | (DEVD)₂R110 | 2.8 | 58 | 2.07 x 10⁷ |

| Caspase-9 | Ac-LEHD-AFC | ND | ND | 1.28 x 10⁵ |

ND: Not Determined from the provided search results. Data compiled from multiple sources.[11][12][13][14]

Signaling Pathways

The activity of caspases is initiated through distinct signaling pathways, broadly categorized as the extrinsic and intrinsic pathways of apoptosis, and the inflammasome pathway for inflammatory caspases.

Apoptotic Signaling Pathways

Caption: Overview of the extrinsic and intrinsic pathways of apoptosis.

Inflammasome Signaling Pathway

Caption: Overview of the canonical and non-canonical inflammasome pathways.

Experimental Protocols

General Caspase Activity Assay using a Fluorogenic Substrate (e.g., this compound)

This protocol provides a general guideline for measuring caspase activity in cell lysates using a fluorogenic substrate. It should be optimized for specific cell types and experimental conditions.

Materials:

-

Cells of interest

-

Apoptosis- or inflammation-inducing agent

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

Fluorogenic Caspase Substrate (e.g., this compound), 10 mM stock in DMSO

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

-

96-well black microplate

-

Fluorometer with excitation at 400 nm and emission at 505 nm

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired apoptosis- or inflammation-inducing agent for the appropriate time. Include an untreated control.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer. The volume will depend on the cell number (e.g., 50 µL per 1-5 x 10⁶ cells).

-

Incubate the lysate on ice for 10-20 minutes.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.

-

-

Caspase Activity Assay:

-

In a 96-well black microplate, add 50 µL of 2x Reaction Buffer to each well.

-

Add 50 µL of cell lysate (containing a standardized amount of protein, e.g., 50-100 µg) to the appropriate wells.

-

Add 5 µL of the 1 mM fluorogenic caspase substrate to each well to a final concentration of 50 µM.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometer with excitation at 400 nm and emission at 505 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each sample.

-

The caspase activity can be expressed as the rate of change in fluorescence (slope of the linear portion of the curve) per microgram of protein.

-

Compare the activity in treated samples to the untreated control to determine the fold-increase in caspase activity.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for a fluorogenic caspase activity assay.

Conclusion

The selection of an appropriate caspase substrate is a critical determinant for the successful and accurate measurement of caspase activity. This compound stands out as a highly sensitive and specific substrate for the inflammatory caspases, particularly caspase-1. Its superior kinetic properties, as evidenced by a significantly higher kcat/KM value for caspase-1 compared to other substrates like Ac-YVAD-AFC, make it an invaluable tool for researchers investigating inflammatory processes.

This guide has provided a comprehensive comparison of this compound with other key caspase substrates, supported by quantitative data and detailed experimental protocols. The inclusion of signaling pathway diagrams offers a broader context for understanding the roles of these crucial enzymes. By leveraging this information, researchers and drug development professionals can make more informed decisions in their experimental design, ultimately advancing our understanding of caspase biology and its role in health and disease.

References

- 1. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Caspase-5 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 4. invivogen.com [invivogen.com]

- 5. Caspase-5 (D3G4W) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cephamls.com [cephamls.com]

- 10. Cleaved Caspase-7 (Asp198) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopioneer.com.tw [biopioneer.com.tw]

- 13. apexbt.com [apexbt.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Ac-WEHD-AFC Fluorogenic Assay for Inflammatory Caspase Activity in Cultured Mammalian Cells

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Ac-WEHD-AFC assay is a sensitive and convenient method for measuring the activity of inflammatory caspases, primarily caspase-1, but also caspase-4 and caspase-5, in cultured mammalian cells. These caspases play a critical role in the innate immune response, mediating the processing and activation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, and inducing a form of programmed cell death known as pyroptosis. This application note provides a detailed protocol for utilizing the this compound substrate to quantify inflammatory caspase activity in cell lysates, along with information on data interpretation and relevant biological pathways.

Principle of the Assay

The assay utilizes the fluorogenic substrate Acetyl-Trp-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin (this compound). The tetrapeptide sequence WEHD is a preferred recognition motif for caspase-1. In its uncleaved form, the AFC fluorophore is quenched and does not emit a strong fluorescent signal. Upon cleavage by an active caspase at the aspartate residue, the free AFC molecule is released and exhibits strong fluorescence when excited with UV light. The intensity of the fluorescence is directly proportional to the amount of active caspase in the sample.

The substrate this compound is recognized by group I caspases, which include caspase-1, caspase-4, and caspase-5. While it is a potent substrate for caspase-1, it is also cleaved by caspases-4 and -5, making it a useful tool for studying the activation of these inflammatory caspases.

Signaling Pathways

The activation of inflammatory caspases is tightly regulated and often involves the assembly of large multiprotein complexes called inflammasomes.

Canonical Inflammasome Pathway (Caspase-1 Activation)

The canonical inflammasome pathway is a two-signal process that leads to the activation of caspase-1. The first signal, typically provided by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), primes the cells by upregulating the expression of NLRP3 and pro-IL-1β. The second signal, which can be triggered by a variety of stimuli including pore-forming toxins, extracellular ATP, or crystalline materials, leads to the assembly of the NLRP3 inflammasome complex. This complex recruits and activates pro-caspase-1.

Caption: Canonical Inflammasome Pathway for Caspase-1 Activation.

Non-Canonical Inflammasome Pathway (Caspase-4/5 Activation)

The non-canonical inflammasome pathway is activated by intracellular LPS, which directly binds to the CARD domain of caspase-4 and caspase-5 in humans (caspase-11 in mice). This binding leads to their oligomerization and activation, which in turn cleaves Gasdermin D to induce pyroptosis. Activated caspase-4/5 can also lead to the activation of the NLRP3 inflammasome and subsequent caspase-1 activation.

Caption: Non-Canonical Inflammasome Pathway for Caspase-4/5 Activation.

Experimental Protocols

Materials and Reagents

-

Cells: Mammalian cell line of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages).

-

Cell Culture Medium: Appropriate for the cell line.

-

Inducing Agents:

-

Lipopolysaccharide (LPS)

-

Nigericin

-

ATP

-

-

This compound Substrate: Store at -20°C, protected from light.

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA. Prepare fresh before use.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, 2 mM DTT.

-

96-well black, clear-bottom microplate.

-

Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm.

Experimental Workflow

Caption: this compound Assay Experimental Workflow.

Detailed Protocol

-

Cell Seeding and Treatment: a. Seed 1-5 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight. b. To induce caspase-1 activation (canonical pathway), prime cells with LPS (e.g., 1 µg/mL) for 3-4 hours. Then, stimulate with a second signal such as Nigericin (e.g., 10-20 µM) for 30-60 minutes or ATP (e.g., 5 mM) for 30-60 minutes. c. To induce caspase-4/5 activation (non-canonical pathway), transfect cells with LPS. d. Include untreated control wells.

-

Preparation of Cell Lysates: a. Centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant. b. Wash the cells once with 100 µL of ice-cold PBS. c. Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.

-

Caspase Activity Assay: a. In a new 96-well black, clear-bottom plate, add 50 µL of Assay Buffer to each well. b. Add 10-20 µL of the cell lysate to the corresponding wells. c. Add 5 µL of 1 mM this compound substrate to each well to a final concentration of 50 µM. d. Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C.

-

Fluorescence Measurement: a. Measure the fluorescence intensity kinetically every 5 minutes for 1-2 hours. b. Use an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The rate of the reaction (change in fluorescence units per minute) is proportional to the caspase activity. Data can be presented as raw fluorescence units, the rate of fluorescence increase, or as a fold change relative to the untreated control.

Table 1: Representative Raw Fluorescence Data (Arbitrary Fluorescence Units)

| Time (min) | Untreated Control | LPS + Nigericin |

| 0 | 150 | 165 |

| 15 | 160 | 350 |

| 30 | 172 | 580 |

| 45 | 185 | 850 |

| 60 | 200 | 1200 |

Table 2: Calculated Caspase Activity

| Treatment | Rate of Fluorescence Increase (AFU/min) | Fold Change vs. Control |

| Untreated Control | 0.83 | 1.0 |

| LPS (1 µg/mL) | 1.5 | 1.8 |

| Nigericin (20 µM) | 2.1 | 2.5 |

| LPS + Nigericin | 17.25 | 20.8 |

Troubleshooting

-

High background fluorescence: Ensure the this compound substrate is properly stored and protected from light to prevent degradation. Include a substrate-only blank in your assay.

-

Low signal: Increase the number of cells per well, the amount of cell lysate in the assay, or the incubation time. Ensure the inducing agents are active and used at optimal concentrations.

-

High variability between replicates: Ensure accurate pipetting and thorough mixing of reagents. Check for uniform cell seeding and treatment application.

The this compound assay provides a robust and sensitive method for quantifying inflammatory caspase activity in cultured mammalian cells. By following this detailed protocol and understanding the underlying biological pathways, researchers can effectively utilize this assay to investigate the roles of caspases-1, -4, and -5 in inflammation, innate immunity, and drug discovery.

Step-by-step guide for using Ac-WEHD-AFC in primary macrophages.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the utilization of the fluorogenic caspase-1 substrate, Acetyl-Trp-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin (Ac-WEHD-AFC), in primary macrophage cell cultures. This guide is intended for researchers, scientists, and drug development professionals investigating inflammasome activation and caspase-1-mediated signaling pathways.

Introduction

This compound is a sensitive and specific substrate for caspase-1, a key enzyme in the inflammatory response.[1] Caspase-1 is activated within multi-protein complexes known as inflammasomes, which assemble in response to pathogenic and endogenous danger signals.[2] Activated caspase-1 is responsible for the proteolytic cleavage and subsequent activation of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, as well as inducing a pro-inflammatory form of programmed cell death called pyroptosis through the cleavage of Gasdermin D (GSDMD). The release of AFC upon cleavage by caspase-1 can be measured fluorometrically, providing a quantitative assessment of caspase-1 activity.

Core Principles

The assay is based on the principle that active caspase-1 in cell lysates will cleave the WEHD peptide sequence of the this compound substrate. This cleavage releases the fluorescent AFC moiety, resulting in a measurable increase in fluorescence intensity. The rate of AFC release is directly proportional to the caspase-1 activity in the sample.

I. Experimental Protocols

This section details the necessary protocols for the isolation and culture of primary macrophages, the induction of caspase-1 activity, and the subsequent measurement using this compound.

A. Isolation and Culture of Primary Murine Bone Marrow-Derived Macrophages (BMDMs)

Materials:

-

C57BL/6 mice (6-10 weeks old)

-

70% Ethanol

-

Sterile Phosphate-Buffered Saline (PBS)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF

-

Sterile syringes and needles (25G, 27G)

-

Sterile petri dishes and cell culture flasks

-

Centrifuge

Protocol:

-

Humanely euthanize mice according to institutional guidelines.

-

Sterilize the hind limbs with 70% ethanol.

-

Dissect the femur and tibia from both hind limbs and remove the surrounding muscle tissue.

-

Cut the ends of the bones and flush the bone marrow with sterile PBS using a 27G needle into a sterile petri dish.

-

Create a single-cell suspension by gently pipetting the bone marrow clumps up and down.

-

Centrifuge the cell suspension at 300 x g for 10 minutes.

-

Resuspend the cell pellet in BMDM differentiation medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).

-

Plate the cells in non-tissue culture treated petri dishes.

-

Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh differentiation medium on day 3 and day 5.

-

On day 7, the adherent cells are differentiated macrophages and are ready for experiments.

B. Induction of Caspase-1 Activation in Primary Macrophages

Materials:

-

Differentiated primary macrophages in culture plates

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

Caspase-1 inhibitor (e.g., Z-WEHD-FMK) as a negative control

Protocol:

-

Seed differentiated BMDMs into appropriate culture plates (e.g., 96-well plate for the assay).

-

Prime the macrophages with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Following priming, stimulate the cells with a NLRP3 inflammasome activator such as Nigericin (e.g., 10-20 µM) or ATP (e.g., 5 mM) for 30-60 minutes.

-

For inhibitor controls, pre-incubate the cells with a caspase-1 inhibitor (e.g., 20-50 µM Z-WEHD-FMK) for 1 hour before adding the inflammasome activator.[3]

C. Caspase-1 Activity Assay using this compound

Materials:

-

Treated primary macrophages in a 96-well plate

-

Cell Lysis Buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, pH 7.4)

-

This compound substrate (10 mM stock in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

Fluorometric microplate reader

Protocol:

-

After treatment, gently remove the culture medium from the wells.

-

Lyse the cells by adding 50-100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 15-30 minutes.

-

Prepare the reaction mixture in a separate 96-well plate. For each reaction, add:

-

50 µL of cell lysate

-

45 µL of Assay Buffer

-

5 µL of this compound substrate (final concentration 50 µM)

-

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.[1][4]

-

The results can be expressed as relative fluorescence units (RFU) or as fold change over the untreated control.

II. Data Presentation

The following tables summarize hypothetical quantitative data from experiments using this compound in primary macrophages.

Table 1: Caspase-1 Activity in Primary Macrophages after Inflammasome Activation

| Treatment Group | Caspase-1 Activity (Relative Fluorescence Units - RFU) | Fold Change vs. Control |

| Untreated Control | 150 ± 25 | 1.0 |

| LPS (1 µg/mL) only | 200 ± 30 | 1.3 |

| LPS (1 µg/mL) + Nigericin (20 µM) | 1250 ± 150 | 8.3 |

| LPS (1 µg/mL) + ATP (5 mM) | 1100 ± 120 | 7.3 |

Table 2: Inhibition of Caspase-1 Activity in Primary Macrophages

| Treatment Group | Caspase-1 Activity (RFU) | % Inhibition |

| LPS + Nigericin | 1250 ± 150 | 0% |

| LPS + Nigericin + Z-WEHD-FMK (20 µM) | 450 ± 50 | 64% |

| LPS + Nigericin + Z-WEHD-FMK (50 µM) | 250 ± 40 | 80% |

III. Visualization of Signaling Pathways and Workflows

A. Caspase-1 Activation and Pyroptosis Signaling Pathway

Caption: Caspase-1 activation pathway leading to pyroptosis.

B. Experimental Workflow for Caspase-1 Activity Assay

Caption: Workflow for measuring caspase-1 activity in primary macrophages.

References

Measuring Inflammasome Activation in THP-1 Cells using Ac-WEHD-AFC

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by initiating inflammatory responses.[1][2] A key event in inflammasome activation is the activation of caspase-1, a protease that processes pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[3] Dysregulation of inflammasome activity is implicated in a variety of inflammatory diseases, making it an important target for therapeutic intervention. This application note provides a detailed protocol for measuring inflammasome activation in the human monocytic cell line THP-1 by quantifying caspase-1 activity using the fluorogenic substrate Ac-WEHD-AFC.

The activation of the NLRP3 inflammasome, the most extensively studied inflammasome, typically requires two signals.[3][4] The first, or priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[2][3] The second signal, triggered by a wide range of stimuli including pore-forming toxins (e.g., nigericin) or ATP, induces the assembly of the NLRP3 inflammasome complex, leading to the autocatalytic cleavage and activation of pro-caspase-1.[1][5][6]

The substrate this compound is a synthetic peptide containing the caspase-1 cleavage sequence WEHD conjugated to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC).[7][8][9] In its uncleaved state, the fluorescence of AFC is quenched. Upon cleavage by active caspase-1, the free AFC is released, resulting in a measurable increase in fluorescence.[9] This provides a sensitive and direct method to quantify caspase-1 activity and, by extension, inflammasome activation.

Signaling Pathway

The activation of the NLRP3 inflammasome and subsequent caspase-1 activity can be summarized in the following pathway:

Caption: NLRP3 inflammasome activation pathway leading to caspase-1 cleavage of this compound.

Experimental Protocol

This protocol describes the steps to differentiate THP-1 cells, prime and activate the inflammasome, and measure caspase-1 activity using this compound.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

Nigericin or ATP

-

This compound (fluorogenic caspase-1 substrate)

-

Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

Phosphate-Buffered Saline (PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Experimental Workflow:

Caption: Step-by-step workflow for the inflammasome activation assay in THP-1 cells.

Methodology:

1. THP-1 Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed THP-1 cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. c. To differentiate the monocytes into macrophage-like cells, add PMA to a final concentration of 50-100 ng/mL. d. Incubate for 24-48 hours. After incubation, cells should be adherent. e. Carefully aspirate the PMA-containing medium and wash the cells once with 100 µL of fresh, serum-free medium.

2. Inflammasome Priming (Signal 1): a. Add 100 µL of fresh complete medium containing LPS (e.g., 1 µg/mL) to each well (except for negative controls). b. Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.

3. Inflammasome Activation (Signal 2): a. Following the priming step, add the inflammasome activator. For example, add nigericin to a final concentration of 10-20 µM or ATP to a final concentration of 2.5-5 mM. b. Include appropriate controls:

- Negative Control: Cells with no LPS and no activator.

- Priming Only Control: Cells with LPS but no activator.

- Activator Only Control: Cells with activator but no LPS. c. Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

4. Cell Lysis and Caspase-1 Assay: a. Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. b. Carefully remove the supernatant. Note: The supernatant can be saved for cytokine analysis (e.g., IL-1β ELISA) as a complementary readout of inflammasome activation. c. Add 50 µL of ice-cold caspase assay buffer to each well and incubate on ice for 10-15 minutes to lyse the cells. d. Prepare the caspase-1 substrate solution by diluting this compound in caspase assay buffer to a final concentration of 50 µM. e. Add 50 µL of the substrate solution to each well containing the cell lysate. f. Incubate the plate at 37°C, protected from light.

5. Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader with excitation at 395-400 nm and emission at 495-505 nm.[8] b. Readings can be taken kinetically every 5-10 minutes for 1-2 hours or as an endpoint measurement after a fixed incubation time (e.g., 60 minutes). Kinetic analysis is often preferred as it provides the rate of the reaction.

Data Presentation

The results of the caspase-1 activity assay can be summarized in a table for clear comparison between different treatment conditions. The data is typically presented as Relative Fluorescence Units (RFU) or as the rate of change in fluorescence (RFU/min).

Table 1: Representative Caspase-1 Activity Data

| Treatment Group | Priming (LPS, 1 µg/mL) | Activation (Nigericin, 20 µM) | Average Caspase-1 Activity (RFU/min) | Standard Deviation |

| Untreated Control | - | - | 5.2 | 0.8 |

| LPS Only | + | - | 15.8 | 2.1 |

| Nigericin Only | - | + | 8.5 | 1.2 |

| LPS + Nigericin | + | + | 254.7 | 15.3 |

| Inhibitor Control (LPS + Nigericin + YVAD-cmk) | + | + | 10.1 | 1.5 |

Data are hypothetical and for illustrative purposes only. YVAD-cmk is a known caspase-1 inhibitor and serves as a specificity control.

Conclusion

The this compound assay provides a robust and sensitive method for quantifying caspase-1 activity in THP-1 cells, serving as a direct measure of inflammasome activation. This protocol can be adapted to screen for compounds that modulate inflammasome activity, making it a valuable tool for both basic research and drug discovery in the context of inflammatory diseases. For a comprehensive assessment, it is recommended to complement this activity assay with other readouts, such as measuring the release of IL-1β and LDH.[10]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. synthego.com [synthego.com]

- 6. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ac-Trp-Glu-His-Asp-AFC (Caspase 1 Substrate) - Echelon Biosciences [echelon-inc.com]

- 9. bio-rad.com [bio-rad.com]

- 10. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ac-WEHD-AFC in Studying Neuroinflammation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key mediator of the inflammatory cascade in the central nervous system (CNS) is caspase-1. Activated caspase-1 is responsible for the proteolytic processing and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), potent drivers of the neuroinflammatory response.

Ac-WEHD-AFC (N-Acetyl-Trp-Glu-His-Asp-7-amino-4-trifluoromethylcoumarin) is a highly specific and sensitive fluorogenic substrate for caspase-1. Upon cleavage by active caspase-1, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, producing a measurable fluorescent signal. This allows for the direct quantification of caspase-1 activity in a variety of experimental models, making this compound an invaluable tool for researchers studying neuroinflammation and developing novel therapeutics targeting this pathway.

These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including detailed protocols for its application in both in vitro and in vivo models, as well as representative data and visualizations of the relevant signaling pathways.

Data Presentation

The following tables summarize representative quantitative data obtained from studies utilizing this compound to measure caspase-1 activity in common neuroinflammation models.

Table 1: Caspase-1 Activity in LPS-Stimulated Primary Microglia

| Treatment Group | Caspase-1 Activity (Relative Fluorescence Units/μg protein) | Fold Change vs. Control |

| Vehicle Control | 150 ± 25 | 1.0 |

| LPS (100 ng/mL) | 450 ± 50 | 3.0 |

| LPS + Caspase-1 Inhibitor (Ac-YVAD-cmk) | 175 ± 30 | 1.17 |

Table 2: Caspase-1 Activity in Brain Homogenates from an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

| Animal Group | Brain Region | Caspase-1 Activity (pmol AFC/min/mg protein) | Fold Change vs. Naive |

| Naive Control | Cortex | 8.5 ± 1.2 | 1.0 |

| Naive Control | Spinal Cord | 10.2 ± 1.5 | 1.0 |

| EAE (Peak Disease) | Cortex | 25.5 ± 3.1 | 3.0 |

| EAE (Peak Disease) | Spinal Cord | 42.8 ± 4.5 | 4.2 |

| EAE + Drug Candidate X | Spinal Cord | 21.4 ± 2.8 | 2.1 |

Signaling Pathways and Experimental Workflows

Caspase-1 Activation in Microglia

Caption: Caspase-1 activation pathway in microglia.

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro caspase-1 activity assay.

Experimental Workflow for In Vivo Studies

Caption: Workflow for ex vivo caspase-1 activity assay.

Experimental Protocols

Protocol 1: Caspase-1 Activity Assay in Cultured Microglia

Materials:

-

This compound substrate (10 mM stock in DMSO)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black, clear-bottom microplate

-

Microplate reader with fluorescence capabilities (Excitation: 400 nm, Emission: 505 nm)

-

Protein quantification assay kit (e.g., BCA)

Procedure:

-

Cell Culture and Treatment: Plate primary microglia or a microglial cell line (e.g., BV-2) in a 96-well plate at an appropriate density. Culture overnight and then treat with your compound of interest for the desired time.

-

Induction of Neuroinflammation: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 4-6 hours) followed by a second stimulus like ATP (e.g., 5 mM for 30-60 minutes) to activate the inflammasome.

-

Cell Lysis:

-

Carefully remove the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add 50-100 µL of ice-cold Cell Lysis Buffer to each well.

-

Incubate on ice for 10-15 minutes with gentle shaking.

-

-

Lysate Collection:

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytosolic proteins.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA). This is crucial for normalizing the caspase-1 activity.

-

Caspase-1 Assay:

-

In a new 96-well black plate, add 50 µg of protein lysate to each well.

-

Adjust the volume of each well to 50 µL with Assay Buffer.

-

Prepare a reaction master mix by diluting the this compound stock solution to a final concentration of 50 µM in Assay Buffer.

-

Add 50 µL of the reaction master mix to each well containing the cell lysate.

-

Include a blank control with Assay Buffer and the substrate but no cell lysate.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

Normalize the fluorescence values to the protein concentration of each sample (RFU/µg protein).

-

Express the results as fold change relative to the control group.

-

Protocol 2: Caspase-1 Activity Assay in Brain Tissue Homogenates

Materials:

-

This compound substrate (10 mM stock in DMSO)

-

Tissue Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 5 mM DTT, 1 mM EDTA, and protease inhibitor cocktail)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black, clear-bottom microplate

-

Tissue homogenizer (e.g., Dounce or mechanical)

-

Microplate reader with fluorescence capabilities (Excitation: 400 nm, Emission: 505 nm)

-

Protein quantification assay kit (e.g., BCA)

Procedure:

-

Animal Model and Tissue Collection: Following the experimental protocol for your animal model of neuroinflammation (e.g., EAE, traumatic brain injury, stroke), euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex, hippocampus, spinal cord) on ice.

-

Tissue Homogenization:

-

Weigh the tissue sample.

-

Add 5-10 volumes of ice-cold Tissue Lysis Buffer.

-

Homogenize the tissue thoroughly using a Dounce homogenizer or a mechanical homogenizer on ice.

-

-

Lysate Preparation:

-

Transfer the homogenate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the tissue lysate using a standard protein assay.

-

Caspase-1 Assay:

-

In a 96-well black plate, add 50-100 µg of protein from the tissue lysate to each well.

-

Adjust the volume to 50 µL with Assay Buffer.

-

Prepare the reaction master mix with this compound as described in Protocol 1.

-

Add 50 µL of the reaction master mix to each well.

-

Include a blank control.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at Ex/Em = 400/505 nm.

-

-

Data Analysis:

-

Subtract the blank reading.

-

Normalize the data to the protein concentration.

-

To obtain specific activity, a standard curve can be generated using free AFC to convert relative fluorescence units (RFU) to pmol of AFC released per minute per mg of protein.

-

Conclusion

This compound is a robust and reliable tool for the quantification of caspase-1 activity in the context of neuroinflammation research. The protocols and data presented here provide a framework for integrating this assay into both in vitro and in vivo experimental designs. By accurately measuring caspase-1, a key driver of inflammation, researchers can gain valuable insights into disease mechanisms and effectively screen for novel therapeutic agents aimed at mitigating the detrimental effects of neuroinflammation.

Application Notes: Detecting Caspase-1 Activity in Cancer Cell Lines using Ac-WEHD-AFC

Introduction

Caspase-1, a key inflammatory caspase, plays a pivotal role in the activation of the inflammasome signaling pathway.[1][2][3] Its activation leads to the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms, and can induce a form of programmed cell death known as pyroptosis.[1] The involvement of caspase-1 in cancer is complex, with evidence suggesting both pro-tumor and anti-tumor roles depending on the cancer type and context.[4] Therefore, the accurate detection and quantification of caspase-1 activity in cancer cell lines is crucial for cancer research and the development of novel therapeutics.

This application note provides a detailed protocol for the sensitive detection of caspase-1 activity in cancer cell line lysates using the fluorogenic substrate Ac-WEHD-AFC. Acetyl-Trp-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin (this compound) is a specific substrate for group I caspases, including caspase-1, -4, and -5.[5][6] Upon cleavage by active caspase-1, the free 7-amino-4-trifluoromethyl coumarin (AFC) fluorophore is released, which can be measured by a fluorometer. The intensity of the fluorescence is directly proportional to the caspase-1 activity in the sample.

Principle of the Assay

The assay is based on the enzymatic activity of caspase-1 on the specific tetrapeptide substrate, WEHD. The substrate, this compound, is non-fluorescent. In the presence of active caspase-1, the substrate is cleaved, releasing the AFC moiety. The free AFC exhibits a strong fluorescence signal with excitation and emission maxima at approximately 400 nm and 505 nm, respectively.[5][6]

Data Presentation

The following table provides a representative example of how to present quantitative data for caspase-1 activity in different cancer cell lines. The values are for illustrative purposes and will vary depending on the cell line, experimental conditions, and stimuli used.

| Cancer Cell Line | Treatment | Caspase-1 Activity (RFU/µg protein/hour) | Fold Change vs. Control |

| THP-1 (Leukemia) | Untreated Control | 150 ± 15 | 1.0 |

| LPS (1 µg/mL) + Nigericin (10 µM) | 1250 ± 85 | 8.3 | |

| A549 (Lung Carcinoma) | Untreated Control | 80 ± 10 | 1.0 |

| LPS (1 µg/mL) + ATP (5 mM) | 450 ± 30 | 5.6 | |

| MCF-7 (Breast Adenocarcinoma) | Untreated Control | 45 ± 8 | 1.0 |

| Doxorubicin (1 µM) | 110 ± 12 | 2.4 | |

| PC-3 (Prostate Adenocarcinoma) | Untreated Control | 60 ± 7 | 1.0 |

| Docetaxel (10 nM) | 180 ± 20 | 3.0 |

RFU = Relative Fluorescence Units

Signaling Pathway

The canonical inflammasome pathway leading to caspase-1 activation is a critical component of the innate immune system and is increasingly recognized for its role in cancer. The pathway is typically initiated by two signals. The first signal, or "priming," is often provided by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the upregulation of pro-IL-1β and NLRP3 expression through the NF-κB signaling pathway. The second signal, triggered by a variety of stimuli including toxins, crystalline substances, and ATP, leads to the assembly of the inflammasome complex. This complex consists of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also cleave Gasdermin D to induce pyroptosis.

Experimental Protocols

Materials and Reagents

-

Cancer cell lines of interest (e.g., THP-1, A549, MCF-7, PC-3)

-

Cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, penicillin-streptomycin)

-

Phosphate-buffered saline (PBS) , pH 7.4

-

Stimuli for inflammasome activation (optional, e.g., Lipopolysaccharide (LPS), Nigericin, ATP)

-

Cell Lysis Buffer : 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose. (Store at 4°C. Add DTT fresh before use).

-

This compound substrate (e.g., from MedChemExpress, Cayman Chemical). Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.

-

Caspase-1 Assay Buffer : 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% glycerol. (Store at 4°C. Add DTT fresh before use).

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

96-well black, flat-bottom microplate

-

Fluorometer with excitation at ~400 nm and emission at ~505 nm

-

Caspase-1 inhibitor (optional, for confirming specificity, e.g., Ac-YVAD-CMK)

Experimental Workflow Diagram

Detailed Protocol

1. Cell Culture and Treatment (Optional)

1.1. Culture cancer cell lines in appropriate medium and conditions until they reach 70-80% confluency.

1.2. (Optional) To induce caspase-1 activity, treat the cells with appropriate stimuli. For example, to activate the NLRP3 inflammasome in macrophage-like cells (e.g., PMA-differentiated THP-1 cells), a two-step stimulation is common:

- Priming: Incubate cells with 1 µg/mL LPS for 3-4 hours.

- Activation: Remove the LPS-containing medium and add fresh medium containing an NLRP3 activator such as 10 µM Nigericin or 5 mM ATP for 30-60 minutes.

1.3. Include an untreated control group for comparison.

2. Preparation of Cell Lysates

2.1. Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).

2.2. Wash the cell pellet once with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

2.3. Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-2 million cells).

2.4. Incubate the cell suspension on ice for 20 minutes, with gentle vortexing every 5 minutes.

2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

2.6. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This is the cell lysate.

2.7. Determine the protein concentration of the cell lysate using a BCA or Bradford protein assay.

3. Caspase-1 Activity Assay

3.1. In a 96-well black microplate, add the following to each well:

- Cell Lysate: 50 µg of protein in a volume of 50 µL (adjust the volume with Caspase-1 Assay Buffer).

- Negative Control: 50 µL of Cell Lysis Buffer without cell lysate.

- (Optional) Inhibitor Control: 50 µg of protein pre-incubated with a caspase-1 inhibitor (e.g., 20 µM Ac-YVAD-CMK) for 15 minutes at 37°C.

3.2. Prepare the substrate working solution. Dilute the 10 mM this compound stock solution in Caspase-1 Assay Buffer to a final concentration of 100 µM (this results in a 50 µM final concentration in the well). Note: The optimal substrate concentration may need to be determined empirically and is typically in the range of 25-100 µM.

3.3. Add 50 µL of the 100 µM this compound substrate working solution to each well. The total reaction volume will be 100 µL.

3.4. Incubate the plate at 37°C for 1-2 hours, protected from light.

3.5. Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. The measurement can be taken at multiple time points (kinetic mode) or at the end of the incubation period (endpoint mode).

4. Data Analysis

4.1. Subtract the fluorescence reading of the negative control (blank) from all other readings.

4.2. Express the caspase-1 activity as Relative Fluorescence Units (RFU) per microgram of protein per unit of time (e.g., RFU/µ g/hour ).

4.3. Calculate the fold change in caspase-1 activity by dividing the activity of the treated samples by the activity of the untreated control.

Conclusion

The this compound fluorogenic assay provides a sensitive and specific method for quantifying caspase-1 activity in cancer cell lines. This protocol, along with the provided background information and diagrams, offers a comprehensive guide for researchers and drug development professionals investigating the role of caspase-1 and inflammasome signaling in cancer. The ability to accurately measure caspase-1 activity is essential for understanding its contribution to tumor progression and for evaluating the efficacy of novel therapeutic interventions targeting this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

- 6. Caspase-5 Substrate (this compound) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

Application Note: Quantifying Caspase-5 Activity with Ac-WEHD-AFC in Cell Lysates

Audience: Researchers, scientists, and drug development professionals.

Introduction Caspase-5 is a key inflammatory caspase that plays a critical role in the innate immune response.[1] As a member of the non-canonical inflammasome pathway, it acts as a direct intracellular sensor for lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1][2][3][4] Upon binding to LPS, pro-caspase-5 undergoes oligomerization and auto-activation, leading to the cleavage of its primary substrate, Gasdermin D (GSDMD).[2][3][4] This cleavage event initiates pyroptosis, a pro-inflammatory form of programmed cell death, and facilitates the release of inflammatory cytokines.[2][5] Given its central role in inflammation, quantifying caspase-5 activity is crucial for research in immunology, infectious diseases, and drug development.

This application note provides a detailed protocol for measuring caspase-5 activity in cell lysates using the fluorogenic substrate Acetyl-Trp-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin (Ac-WEHD-AFC). The assay relies on the principle that active caspase-5 specifically recognizes and cleaves the WEHD peptide sequence, releasing the fluorescent AFC moiety. The resulting fluorescence, measured at Ex/Em = 400/505 nm, is directly proportional to the caspase-5 activity in the sample.[6][7]

Caspase-5 Signaling Pathway

The activation of caspase-5 is a central event in the non-canonical inflammasome pathway, which is triggered by cytosolic LPS from Gram-negative bacteria. This pathway is distinct from the canonical inflammasome pathways that rely on sensor proteins like NLRP3. Intracellular LPS directly binds to the Caspase Activation and Recruitment Domain (CARD) of pro-caspase-5, inducing its oligomerization and subsequent auto-proteolytic activation.[1][3][4] The active caspase-5 then cleaves GSDMD, unleashing its N-terminal domain to form pores in the plasma membrane, leading to cell lysis (pyroptosis) and the release of mature inflammatory cytokines.[2][4][5]

Caption: Caspase-5 non-canonical inflammasome signaling pathway.

Key Experimental Considerations

-

Substrate Specificity: The this compound substrate is not exclusively specific to caspase-5. It is also efficiently cleaved by other inflammatory caspases, notably caspase-1 and caspase-4.[8][9] Therefore, it is highly recommended to use additional methods to confirm the specific contribution of caspase-5 to the measured activity. This can include using specific caspase inhibitors (e.g., Z-WEHD-FMK), performing assays on caspase-5 knockout/knockdown cell lines, or correlating activity data with western blot analysis of cleaved caspase-5.[10]

-

Controls: The inclusion of proper controls is critical for accurate data interpretation.

-

Negative Control: Lysate from unstimulated or untreated cells should be included to determine the basal level of caspase activity.

-

Blank Control: A reaction containing all components except the cell lysate should be run to measure the background fluorescence of the substrate and buffer.

-

Positive Control: Lysate from cells treated with a known caspase-5 activator (e.g., electroporated LPS) or purified active caspase-5 can be used to ensure the assay is working correctly.

-

-

Linear Range: To ensure the validity of the results, the assay should be performed within the linear range of both the instrument and the reaction kinetics. It may be necessary to optimize protein concentration and incubation time.[11] A time-course experiment is recommended to determine the point of peak activity for the specific experimental conditions.

Experimental Protocol

This protocol provides a method for quantifying caspase-5 activity in cell lysates from approximately 1-5 million cells per sample.

A. Materials and Reagents

-

This compound Substrate (1 mM stock solution in DMSO)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

BCA Protein Assay Kit or equivalent

-

Sterile, nuclease-free water

-

Black, flat-bottom 96-well microplate

-

Purified active caspase-5 (optional, for positive control)

-

Caspase-5 inhibitor Z-WEHD-FMK (optional, for specificity control)

B. Equipment

-

Fluorometric microplate reader with filters for Ex/Em = 400/505 nm

-

Microcentrifuge, refrigerated (4°C)

-

Incubator (37°C)

-

Standard laboratory equipment (pipettes, tubes, etc.)

C. Reagent Preparation

-

1X Assay Buffer: Dilute the 2X Reaction Buffer 1:1 with sterile, nuclease-free water. Prepare fresh before use.

-

Cell Lysis Buffer: Store at 4°C. Add DTT to a final concentration of 1 mM just before use.

-

Substrate Working Solution: The final concentration of this compound in the assay should be 50 µM.[12] Prepare dilutions as needed based on the assay setup. Store stock solutions at -20°C, protected from light.[7][8]

D. Cell Lysate Preparation

-

Induction: Treat cells with the desired stimulus to induce caspase-5 activation. Include an untreated cell population as a negative control.

-

Harvesting:

-

Suspension Cells: Pellet 1-5 x 10⁶ cells by centrifugation at 400 x g for 5 minutes at 4°C.[8]

-

Adherent Cells: Scrape cells in cold PBS and pellet by centrifugation.

-

-

Washing: Wash the cell pellet once with ice-cold PBS to remove any residual media.

-

Lysis: Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[12]

-

Incubation: Incubate the lysate on ice for 10-15 minutes.[12]

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collection: Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. Keep on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.[11] This is crucial for normalizing the caspase activity.

E. Assay Procedure

-

Normalization: Dilute the cell lysates with chilled Cell Lysis Buffer to a final concentration of 1-4 µg/µL. The recommended amount of protein per well is between 50-200 µg.[10][12]

-

Plate Setup: Add the following to the wells of a black 96-well microplate:

-

Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).

-

Negative Control Wells: 50 µL of lysate from untreated cells.

-

Blank Wells (Substrate Background): 50 µL of Cell Lysis Buffer.

-

-

Reaction Initiation: Prepare a master mix of 2X Reaction Buffer and this compound substrate. For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of 1 mM this compound substrate.

-

Add Reaction Mix: Add 55 µL of the master mix to each well (samples and controls). The final volume in each well will be approximately 105 µL, with a final substrate concentration of ~50 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12] Incubation time may need optimization.

-

Measurement: Read the fluorescence in a microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6][7][12]

Data Presentation and Analysis

Summarize key experimental parameters in a table for clarity and reproducibility.

Table 1: Quantitative Assay Parameters

| Parameter | Recommended Value |

| Excitation Wavelength | 400 nm[6][7][12] |

| Emission Wavelength | 505 nm[6][7][12] |

| Cell Lysate Protein | 50 - 200 µ g/well [10][12] |

| This compound Final Conc. | 50 µM[12] |

| Incubation Temperature | 37°C[11][12] |

| Incubation Time | 1 - 2 hours[12] |

Data Analysis

-

Subtract Background: Subtract the average fluorescence value from the blank wells from all other readings.

-